molecular formula C16H11ClF2N4O B2673171 1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326828-87-8

1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2673171
CAS No.: 1326828-87-8
M. Wt: 348.74
InChI Key: WBJRFYJVOMXQSK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorophenyl azide and 2,4-difluorobenzylamine.

    Cycloaddition Reaction: The azide and alkyne undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring.

    Amidation: The resulting triazole intermediate is then subjected to amidation with a suitable carboxylic acid derivative to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the triazole moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pH conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different substitution pattern on the aromatic ring.

    1-(3-chlorophenyl)-N-(2,5-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different substitution pattern on the benzyl group.

    1-(3-chlorophenyl)-N-(2,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with different halogen substitutions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N4O/c17-11-2-1-3-13(6-11)23-9-15(21-22-23)16(24)20-8-10-4-5-12(18)7-14(10)19/h1-7,9H,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJRFYJVOMXQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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